molecular formula C20H32 B1203301 Palustradiene CAS No. 41577-36-0

Palustradiene

Cat. No.: B1203301
CAS No.: 41577-36-0
M. Wt: 272.5 g/mol
InChI Key: KEQXEEMBFONZBL-AZUAARDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palustradiene is a diterpene hydrocarbon with the molecular formula C20H32 and an average molecular mass of 272.476 Da . This compound, specifically identified as (4aS,10aS)-1,2,3,4,4a,5,6,9,10,10a-Decahydro-1,1,4a-trimethyl-7-(1-methylethyl)phenanthrene, serves as a valuable intermediate in synthetic biology and pharmaceutical research . Diterpene compounds like this compound are of significant interest in the study of plant metabolic pathways and the enzymatic functions of diterpene synthases . Researchers utilize such compounds in fundamental research, including the investigation of biosynthetic routes and the exploration of new drug compounds . Our this compound is provided as a high-purity reagent to ensure consistent and reliable results in your laboratory experiments. Intended Use and Regulatory Status: This product is labeled "For Research Use Only" (RUO) . It is intended solely for laboratory research purposes and is not intended for use in the diagnosis of disease or other conditions, nor for use in the cure, mitigation, treatment, or prevention of disease . This product is not for human or diagnostic use. RUO products are exempt from the regulatory controls that apply to in vitro diagnostic (IVD) medical devices, and their performance characteristics have not been established for clinical diagnostics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41577-36-0

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(4aS,10aS)-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrophenanthrene

InChI

InChI=1S/C20H32/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h13-14,18H,6-12H2,1-5H3/t18-,20+/m0/s1

InChI Key

KEQXEEMBFONZBL-AZUAARDMSA-N

SMILES

CC(C)C1=CC2=C(CC1)C3(CCCC(C3CC2)(C)C)C

Isomeric SMILES

CC(C)C1=CC2=C(CC1)[C@]3(CCCC([C@@H]3CC2)(C)C)C

Canonical SMILES

CC(C)C1=CC2=C(CC1)C3(CCCC(C3CC2)(C)C)C

Origin of Product

United States

Biosynthesis of Palustradiene

Precursor Supply Pathways

The journey to palustradiene begins with the synthesis of its fundamental building blocks. Like all diterpenes, the universal precursor for this compound is geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netgenome.jpresearchgate.netoup.combiorxiv.org The production of GGPP itself relies on the supply of five-carbon (C5) isoprenoid units. genome.jp

Geranylgeranyl Diphosphate (GGPP) as a Universal Diterpene Precursor

Geranylgeranyl diphosphate (GGPP) is a C20 isoprenoid molecule that serves as the central precursor for the biosynthesis of a vast array of diterpenes, including this compound. researchgate.netgenome.jpresearchgate.netoup.combiorxiv.org It is formed through the sequential condensation of three molecules of isopentenyl diphosphate (IPP) with one molecule of its isomer, dimethylallyl diphosphate (DMAPP). genome.jpresearchgate.net This process is catalyzed by GGPP synthase (GGPPS). biorxiv.org In plants, GGPP is a crucial metabolite, not only for the production of diterpenes involved in defense, such as those in oleoresin, but also for primary metabolites like gibberellins, carotenoids, and the side chains of chlorophylls. oup.combiorxiv.org

Isoprenoid Biosynthesis Routes (e.g., MEP Pathway)

The fundamental C5 units, IPP and DMAPP, are synthesized in plants through two distinct and spatially separated pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. wikipedia.organnualreviews.orgnih.gov The MVA pathway operates in the cytoplasm, while the MEP pathway is located in the plastids. wikipedia.organnualreviews.org For the biosynthesis of diterpenes like this compound, which primarily occurs in the plastids of plants, the MEP pathway is the principal source of IPP and DMAPP. researchgate.netgenome.jpwikipedia.org This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. nih.gov

Diterpene Synthase (diTPS) Catalysis

The transformation of the linear GGPP molecule into the complex cyclic structure of this compound is orchestrated by a class of enzymes known as diterpene synthases (diTPSs). researchgate.net These enzymes are remarkable for their ability to catalyze complex cyclization cascades with high precision. researchgate.net

Identification and Functional Characterization of this compound Synthases

The identification and functional characterization of the specific enzymes responsible for this compound synthesis have been a subject of significant research. osti.govpeerj.comnih.govnih.gov Through techniques like cDNA cloning and functional expression in microbial hosts, researchers have been able to isolate and study the activity of various diTPSs. nih.govnih.gov These studies have revealed that this compound is often produced as part of a mixture of diterpenes by a single, multi-product enzyme. nih.govnih.govpnas.org For instance, a this compound synthase was identified in Origanum majorana (marjoram), leading to the discovery of specialized diterpenes in that species. osti.gov

Multifunctional Diterpene Synthases Producing this compound (e.g., Levopimaradiene (B1200008)/Abietadiene Synthase (LAS)-type Enzymes)

This compound is frequently a product of multifunctional diterpene synthases, particularly those of the levopimaradiene/abietadiene synthase (LAS) type. nih.govnih.govpnas.orgresearchgate.netoup.comresearchgate.netnih.govnih.govuniprot.org These bifunctional enzymes possess two distinct active sites, a class II and a class I site, and catalyze a two-step reaction. nih.gov In the first step, the class II active site mediates the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate [(+)-CPP]. nih.gov The (+)-CPP intermediate is then channeled to the class I active site where it undergoes further cyclization and rearrangements to yield a variety of diterpene products. oup.comnih.gov LAS enzymes isolated from various conifers, such as Norway spruce (Picea abies) and loblolly pine (Pinus taeda), have been shown to produce a mixture of levopimaradiene, abietadiene, neoabietadiene (B1209458), and this compound. nih.govnih.govpnas.orgresearchgate.net

Enzyme TypeSource Organism(s)Products
Levopimaradiene/Abietadiene Synthase (LAS)Picea abies (Norway spruce), Pinus taeda (Loblolly pine)Levopimaradiene, Abietadiene, Neoabietadiene, this compound
This compound SynthaseOriganum majorana (Marjoram)This compound

Reaction Mechanisms Involving Carbocation Rearrangements

The formation of this compound and its isomers from GGPP is a classic example of a reaction mechanism driven by carbocation intermediates and their subsequent rearrangements. researchgate.netresearchgate.netnih.govlibretexts.orglibretexts.org After the initial cyclization of GGPP to (+)-CPP, the class I active site of the LAS enzyme catalyzes the ionization of the diphosphate group, leading to the formation of a sandaracopimarenyl carbocation. researchgate.net

From this key intermediate, the reaction pathway diverges. In the case of LAS-type enzymes, a 1,2-hydride shift followed by a 1,2-methyl group migration leads to the formation of the abietane (B96969) skeleton. researchgate.net This results in an abieta-8(14)-en-13-yl carbocation. researchgate.net Previously, it was thought that direct deprotonation of this carbocation at different positions yielded the final mixture of abietadiene, levopimaradiene, neoabietadiene, and this compound. researchgate.net

However, more recent research has provided evidence that the reaction is even more complex. It has been proposed that the abieta-8(14)-en-13-yl carbocation is initially quenched by a water molecule to form a thermally unstable tertiary alcohol, 13-hydroxy-8(14)-abietene. researchgate.netnih.gov The observed diterpene products, including this compound, are then formed through the subsequent dehydration of this unstable alcohol intermediate. researchgate.netnih.gov The specific double bond configuration of this compound arises from a specific deprotonation event during this final step. researchgate.net

Formation as a Thermally Induced Dehydration Product of Diterpenols

Recent research has illuminated that this compound, along with other abietane diterpenes, is not always a direct enzymatic product. Instead, it can be formed as a result of the thermally induced dehydration of an unstable diterpenol intermediate. researchgate.net

Specifically, in several conifer species, including Norway spruce (Picea abies) and lodgepole pine (Pinus contorta), the levopimaradiene/abietadiene synthase (LAS) enzyme produces 13-hydroxy-8(14)-abietene as its primary product. researchgate.netmdpi.comoup.comoup.comnih.gov This tertiary allylic alcohol is unstable and readily undergoes dehydration, particularly under the conditions of gas chromatography-mass spectrometry (GC-MS) analysis, to yield a mixture of abietane diterpenes. researchgate.netoup.com This mixture typically includes this compound, abietadiene, levopimaradiene, and neoabietadiene. researchgate.netmdpi.comoup.comoup.comnih.gov

This finding has revised the understanding of the biosynthetic pathways of these compounds, suggesting that the previously reported direct production of this compound and its isomers by certain diterpene synthases was, in fact, an artifact of the analytical method used. researchgate.net The true enzymatic product is the diterpenol, which then chemically transforms into the observed diterpenes. researchgate.net

Co-occurrence and Interrelationship with Other Abietane Diterpenes

This compound is rarely found in isolation and typically co-occurs with a suite of other structurally related abietane diterpenes. The most common of these are abietadiene, levopimaradiene, and neoabietadiene. researchgate.netexpasy.orgnih.gov This co-occurrence is a direct consequence of their shared biosynthetic origin from the same unstable precursor, 13-hydroxy-8(14)-abietene. researchgate.netoup.comoup.comnih.gov

The dehydration of this common precursor can proceed through different pathways, leading to the formation of this characteristic mixture of abietane dienes. google.com The relative proportions of this compound, abietadiene, levopimaradiene, and neoabietadiene can vary depending on the plant species and the specific conditions. ugent.beresearchgate.net

For instance, studies on various Pinus species have consistently identified this compound as a component of their essential oils and oleoresin, alongside levopimaradiene and other diterpenes. mdpi.comugent.beresearchgate.net In loblolly pine (Pinus taeda), a multi-product diterpene synthase has been characterized that produces levopimaradiene, abietadiene, this compound, and neoabietadiene. nih.gov Similarly, research on switchgrass (Panicum virgatum) has identified a diterpene synthase that converts ent-copalyl pyrophosphate into ent-abietadiene, ent-palustradiene, ent-levopimaradiene, and ent-neoabietadiene, again through a hydroxylated intermediate. nih.gov

The interrelationship between these compounds extends beyond their common origin. Under certain conditions, such as heating, isomerization can occur between the different abietane diterpenes. researchgate.netkyoto-u.ac.jp This further complicates the analysis of their natural distribution, as the observed profile may be influenced by post-biosynthetic transformations.

The following table summarizes the co-occurrence of this compound with other major abietane diterpenes in various plant species, as documented in scientific literature.

Plant SpeciesThis compoundAbietadieneLevopimaradieneNeoabietadieneReference
Picea abies (Norway Spruce)XXXX researchgate.net
Pinus taeda (Loblolly Pine)XXXX nih.gov
Pinus banksiana (Jack Pine)XXXX oup.comoup.com
Pinus contorta (Lodgepole Pine)XXXX mdpi.comoup.comoup.com
Panicum virgatum (Switchgrass)XXXX nih.gov
Pinus halepensisXX ugent.beresearchgate.net
Pinus brutiaXX ugent.beresearchgate.net
Pinus canariensisXX ugent.beresearchgate.net

Enzymology of Palustradiene Formation

Structural and Functional Aspects of Diterpene Synthases

Diterpene synthases are complex proteins whose structure is intricately linked to their function. They belong to the broader family of terpene synthases (TPS), which share a characteristic α-helical fold, often referred to as the isoprenoid fold. beilstein-journals.orgsci-hub.se Plant diTPSs typically possess a modular architecture of up to three domains (α, β, γ). nih.govmdpi.com The catalytic activity resides in distinct active sites, with class I reactions occurring in the α domain and class II reactions at the interface of the β and γ domains. nih.govmdpi.com

The enzymes that produce palustradiene, such as abietadiene synthase (AS), are bifunctional, containing two independent active sites corresponding to class II and class I activities. nih.govpnas.org

Class II Active Site: The first reaction, a protonation-initiated cyclization, occurs in the N-terminal domain. nih.govpnas.org This site contains a conserved DXDD motif. nih.govacs.org Here, the linear substrate, GGPP, is converted into a bicyclic intermediate, (+)-copalyl diphosphate (B83284) [(+)-CPP]. nih.govoup.com This intermediate is then released and diffuses to the second active site. nih.govoup.compnas.org

Class I Active Site: The second reaction takes place in a large cavity within the C-terminal domain. pnas.org This active site is characterized by two highly conserved, aspartate-rich motifs: DDXXD and (N,D)D(L,I,V)X(S,T)XXXE (also known as the NSE/DTE motif). beilstein-journals.orgsci-hub.sersc.org These motifs are crucial for binding a trinuclear magnesium ion (Mg²⁺) cluster. beilstein-journals.orgoup.com The (+)-CPP substrate binds in this pocket, where its diphosphate moiety coordinates with the Mg²⁺ cluster, facilitating the subsequent ionization-initiated cyclization cascade. beilstein-journals.orgrsc.orgoup.com The hydrocarbon portion of the substrate is stabilized within the hydrophobic active site pocket through van der Waals contacts and weak electrostatic interactions. rsc.org

Table 1: Key Motifs in Diterpene Synthases for this compound Formation This table summarizes the conserved amino acid motifs crucial for the catalytic function of diterpene synthases involved in this compound biosynthesis.

MotifLocationFunctionReferences
DXDDN-terminal Domain (Class II Site)Protonation-initiated cyclization of GGPP to (+)-CPP. nih.govacs.org
DDXXDC-terminal Domain (Class I Site)Binds Mg²⁺ ions, facilitates ionization of (+)-CPP. pnas.orgbeilstein-journals.orgacs.orgoup.com
NSE/DTEC-terminal Domain (Class I Site)Binds Mg²⁺ ions, involved in substrate binding and catalysis. beilstein-journals.orgsci-hub.sersc.org

Terpene synthases exhibit a wide spectrum of catalytic behavior, from producing a single product with high fidelity to generating a complex mixture of dozens of compounds from one substrate. nih.govmdpi.comfrontiersin.org This product promiscuity arises from the enzyme's ability to stabilize various transient carbocation intermediates and the availability of multiple deprotonation pathways. nih.govfrontiersin.org

Levopimaradiene (B1200008)/abietadiene synthase (LAS) is a prime example of a promiscuous enzyme. It does not produce this compound as a single product but rather as part of a characteristic mixture of abietadiene isomers. The main products typically include abietadiene, levopimaradiene, neoabietadiene (B1209458), and this compound. nih.govpnas.orgpnas.orgresearchgate.net This product profile results from the deprotonation of a common abietenyl carbocation intermediate at different positions. nih.govpnas.org While some bacterial diTPSs show extreme substrate promiscuity, plant enzymes like LAS demonstrate high catalytic specificity in the sense that they act on a specific substrate [(+)-CPP] to create a predictable, albeit mixed, array of structurally related products. nih.govnih.gov This controlled promiscuity is a hallmark of labdane-related diterpene biosynthesis. nih.gov

Active Site Architecture and Substrate Binding

Molecular Mechanisms of Cyclization and Rearrangement

The conversion of GGPP to this compound is a complex cascade of chemical reactions orchestrated within the two active sites of the synthase. pnas.org

Step 1: Bicyclization (Class II Reaction): In the N-terminal active site, GGPP is protonated, initiating a cyclization that forms the A and B rings of the diterpene structure. Subsequent deprotonation yields the stable bicyclic intermediate, (+)-copalyl diphosphate [(+)-CPP]. oup.compnas.org

Step 2: Ionization and Tricyclization (Class I Reaction): The (+)-CPP intermediate translocates to the C-terminal active site. oup.com Here, the diphosphate moiety is ionized, a step facilitated by the Mg²⁺ cluster, to generate a carbocation. This initiates a second cyclization to form the tricyclic perhydrophenanthrene backbone, resulting in a sandaracopimarenyl cation intermediate. nih.govpnas.org

Step 3: Rearrangement and Final Product Formation: The reaction cascade does not terminate with simple deprotonation. Instead, an intramolecular proton transfer and a 1,2-methyl migration (a type of Wagner-Meerwein rearrangement) occur, transforming the sandaracopimarenyl cation into the more stable tertiary abietenyl carbocation. nih.govpnas.org this compound is then formed via deprotonation of this final carbocation intermediate. nih.govpnas.org

An alternative mechanism has been proposed where the abietenyl carbocation is quenched by a water molecule to form a thermally unstable tertiary alcohol, 13-hydroxy-8(14)-abietene. researchgate.netnih.gov This alcohol then readily dehydrates, for example during analytical procedures like gas chromatography, to yield the observed mixture of abietadiene, levopimaradiene, neoabietadiene, and this compound. nih.govresearchgate.net

Factors Influencing Enzyme Activity and Product Profile

Diterpene synthase activity is critically dependent on the presence of divalent metal ions and is sensitive to pH.

Ion Requirements: Class I diTPS activity is strictly dependent on a divalent metal ion cofactor, most commonly Mg²⁺. oup.compnas.org The trinuclear Mg²⁺ cluster, coordinated by the conserved aspartate-rich motifs, is essential for binding the diphosphate tail of the substrate and catalyzing its cleavage, which initiates the cyclization cascade. beilstein-journals.orgoup.com The requirement for Mg²⁺ is confirmed by experiments showing that the addition of a metal-chelating agent like EDTA inhibits the enzymatic reaction. fsu.edu While other ions like Mn²⁺ and Co²⁺ can sometimes substitute for Mg²⁺, they typically result in significantly lower enzyme activity. pnas.org

pH Dependence: The activity of these synthases is optimal within a specific pH range, typically neutral to slightly alkaline. For instance, recombinant Arabidopsis thaliana copalyl diphosphate synthase shows optimal activity between pH 7.5 and 8.0. oup.com The pH can also influence the product profile; subtle changes in pH have been shown to alter the relative proportions of the different abietadiene isomers produced by abietadiene synthase. pnas.org

The precise composition of amino acids within and adjacent to the active site cavity exerts profound control over the reaction cascade and is a primary determinant of the final product profile. nih.govmdpi.com

Mutagenesis studies have demonstrated that even single amino acid substitutions can dramatically alter product specificity. mdpi.comacs.orgacs.org For example, a single residue switch in a diterpene synthase was shown to convert it from producing a tricyclic pimaradiene to a more complex tetracyclic product. acs.org The polarity of the active site is a key factor. Aromatic residues (e.g., Tryptophan, Phenylalanine, Tyrosine) are particularly important as they can stabilize carbocation intermediates through cation-π interactions, thereby guiding the cyclization and rearrangement steps. mdpi.combiorxiv.orgresearchgate.net

In the context of this compound formation, the amino acid differences between paralogous enzymes, such as isopimaradiene synthase (Iso) and LAS, determine the fate of the sandaracopimarenyl cation. nih.gov Specific residues in the LAS active site, such as Alanine and Tyrosine, are thought to stabilize the subsequent abietenyl cation, allowing for the rearrangements necessary to produce the abietane (B96969) skeleton, from which this compound is derived. nih.gov In contrast, different residues in the Iso active site favor direct deprotonation of the earlier intermediate. nih.gov This highlights how a few key residues can act as molecular switches, directing the catalytic flux towards different structural scaffolds. nih.govacs.org

pH and Ion Requirements (e.g., Mg2+ Binding)

Evolutionary Divergence of this compound-Forming Enzymes

The enzymes responsible for the biosynthesis of this compound, known as diterpene synthases (diTPSs), exhibit significant evolutionary divergence, particularly when comparing those found in gymnosperms (like conifers) and angiosperms (flowering plants). This divergence is apparent in their gene structure, catalytic mechanisms, and the specificity of their products. Phylogenetic analyses indicate that while all plant terpene synthases share a common origin, the synthases of gymnosperms are more closely related to each other than to their functional equivalents in angiosperms, suggesting independent functional specialization after the two lineages separated. pnas.org

In gymnosperms, particularly within the pine (Pinaceae) and cypress (Cupressaceae) families, this compound is typically a component of a complex oleoresin mixture used for defense. nih.gov It is often produced by bifunctional diTPSs, such as levopimaradiene/abietadiene synthase (LAS). nih.govoup.com These single-polypeptide enzymes contain two distinct active sites: a class II active site that first cyclizes the universal C20 precursor, geranylgeranyl diphosphate (GGPP), into a bicyclic (+)-copalyl diphosphate ((+)-CPP) intermediate, and a class I active site that then mediates the subsequent rearrangement of this intermediate. nih.govresearchgate.net This second step leads to a mixture of abietane-type diterpene olefins, which includes this compound, abietadiene, levopimaradiene, and neoabietadiene. nih.govmdpi.com The evolution within gymnosperms has also led to monofunctional diTPSs, indicating that events of subfunctionalization from a bifunctional ancestor have occurred multiple times. nih.govresearchgate.net

In contrast, angiosperm diTPSs involved in specialized metabolism typically operate in a modular fashion, utilizing separate monofunctional enzymes to carry out the two-step cyclization process. nih.gov A class II diTPS converts GGPP to a CPP intermediate, which is then converted by a separate class I diTPS into the final diterpene product(s). nih.gov A notable example of evolutionary divergence in angiosperms is the identification of a dedicated this compound synthase from sweet marjoram (Origanum majorana), a member of the mint family (Lamiaceae). nih.govosti.gov Unlike the multi-product gymnosperm enzymes, this class I diTPS exhibits a high degree of product specificity, yielding this compound as its primary product. This discovery highlights the functional diversification and evolution of specialized diTPSs within the Lamiaceae family. nih.govosti.gov

The table below summarizes the key differences in the enzymatic systems that produce this compound.

FeatureGymnosperms (e.g., Pinus, Picea)Angiosperms (e.g., Origanum majorana)
Enzyme Architecture Typically bifunctional (Class I and Class II sites on one enzyme) nih.govresearchgate.netMonofunctional (Separate Class I and Class II enzymes) nih.gov
Enzyme Name Example Levopimaradiene/abietadiene synthase (LAS) oup.comThis compound synthase nih.govosti.gov
Key Intermediate (+)-Copalyl diphosphate (internalized) nih.govCopalyl diphosphate isomer (released by Class II enzyme) nih.gov
Typical Product Profile Mixture of abietadiene, levopimaradiene, neoabietadiene, and this compound oup.commdpi.comPredominantly this compound nih.govosti.gov

The following table provides details on specific, characterized diterpene synthases that are known to produce this compound.

Enzyme / Source OrganismEnzyme Class(es)Substrate(s)Major Products
Levopimaradiene/abietadiene synthase / Picea abies (Norway spruce)Bifunctional Class I/IIGeranylgeranyl diphosphate (GGPP)Abietadiene, Levopimaradiene, Neoabietadiene, this compound oup.com
This compound synthase / Origanum majorana (Sweet marjoram)Monofunctional Class IA copalyl diphosphate isomerThis compound nih.govosti.gov
PvKSL1 / Panicum virgatum (Switchgrass)Monofunctional Class Ient-Copalyl diphosphate (ent-CPP)ent-Abietadiene, ent-Palustradiene, ent-Levopimaradiene researchgate.netresearchgate.net

This evolutionary divergence, from multi-product bifunctional enzymes in conifers to highly specific monofunctional enzymes in some angiosperms, reflects the dynamic nature of plant specialized metabolism and the adaptation of different lineages to produce specific defensive or signaling compounds.

Ecological and Biological Roles of Palustradiene

Contribution to Plant Defense Chemistry

Palustradiene is a diterpene olefin that plays a significant role in the complex chemical defense systems of coniferous trees. mdpi.comnih.gov As a component of oleoresin, it functions as a precursor to potent defensive chemicals and is involved in the plant's response to attacks from herbivores and pathogens. nih.govnih.govresearchgate.net

Oleoresin, commonly known as resin, is a viscous mixture of terpenoid and phenolic compounds that constitutes a primary defense mechanism for many conifer species. researchgate.netresearchgate.net It acts as both a physical and chemical barrier against pests and pathogens. mdpi.comresearchgate.net The composition of oleoresin includes volatile monoterpenes and sesquiterpenes, and non-volatile diterpene resin acids (DRAs). mdpi.comresearchgate.net this compound is a neutral diterpene that serves as a key intermediate in the biosynthesis of abietane-type DRAs, which are major constituents of conifer oleoresin. mdpi.comnih.govcapes.gov.br

The formation of this compound and other diterpene olefins begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP), the universal precursor for diterpenoids. nih.govnih.gov In conifers, this process is often catalyzed by bifunctional diterpene synthases (diTPSs), such as levopimaradiene (B1200008)/abietadiene synthase (LAS). nih.govnih.govnih.gov The LAS enzyme first converts GGPP to (+)-copalyl diphosphate (CPP) and then catalyzes further rearrangements to produce a mixture of diterpene olefins. nih.govnih.gov Specifically, the LAS-catalyzed reaction yields an unstable alcohol intermediate, which readily dehydrates to form a characteristic blend of abietadiene, levopimaradiene, neoabietadiene (B1209458), and this compound. nih.govresearchgate.netnih.gov These diterpene olefins are then typically oxidized by cytochrome P450 monooxygenases (CYP720B family) to form the corresponding diterpene resin acids, which are the primary defensive agents. nih.govresearcher.life

While the final resin acid products are the most abundant components of oleoresin, the precursor olefins, including this compound, are typically found in much lower concentrations or trace amounts in various conifer tissues. mdpi.com For example, studies on Calabrian pine (Pinus nigra subsp. laricio) and Loblolly pine (Pinus taeda) have identified this compound as one of the multi-product outputs of their respective diterpene synthase enzymes, highlighting its foundational role in building the defensive resin acid profile. mdpi.comnih.gov

Table 1: Presence of this compound and its Biosynthetic Role in Various Conifer Species This table summarizes findings on conifer species where this compound has been identified as a product of diterpene synthase activity, contributing to the oleoresin profile.

Species Enzyme Involved Products Including this compound Reference(s)
Loblolly Pine (Pinus taeda) Levopimaradiene/abietadiene synthase (PtTPS-LAS) Levopimaradiene, abietadiene, neoabietadiene, this compound nih.govuniprot.org
Grand Fir (Abies grandis) Abietadiene synthase Abietadiene, levopimaradiene, neoabietadiene, this compound nih.govpnas.org
Norway Spruce (Picea abies) Levopimaradiene/abietadiene synthase Levopimaradiene, abietadiene, neoabietadiene, this compound nih.govpnas.org
Jack Pine (Pinus banksiana) Bifunctional diTPS (LAS-type) Abietadiene, neoabietadiene, levopimaradiene, this compound nih.govoup.com
Lodgepole Pine (Pinus contorta) Bifunctional diTPS (LAS-type) Abietadiene, neoabietadiene, levopimaradiene, this compound nih.govoup.com
Calabrian Pine (Pinus nigra) Diterpene Synthases (DTPS) Sandaracopimaradiene, levopimaradiene, this compound, abietadiene, neoabietadiene mdpi.com

Conifers possess both constitutive (always present) and induced defense mechanisms. researchgate.netmdpi.com Induced defenses are activated or enhanced upon attack by biotic stressors like insect herbivores and fungal pathogens. nih.govmdpi.comfrontiersin.org The production of oleoresin and its constituent compounds, including the precursors to resin acids, is a key induced response. researchgate.netresearchgate.net When a tree is wounded or attacked, the expression of genes encoding enzymes in the terpenoid biosynthesis pathway, such as diterpene synthases and cytochrome P450s, is often upregulated. researchgate.net This leads to an increased production of defensive chemicals at the site of attack. researchgate.netfao.org

The synthesis of this compound is an integral part of this induced defense system. uniprot.org As a precursor to abietane (B96969) resin acids, its formation is a critical step in producing compounds that are toxic or deterrent to invading organisms. nih.govresearchgate.net For example, diterpene resin acids have been shown to be effective against stem-boring weevils and their associated pathogenic fungi. mdpi.com The upregulation of levopimaradiene/abietadiene synthase (LAS) activity in response to insect attack or elicitors like methyl jasmonate directly increases the pool of diterpene olefins, including this compound, available for conversion into active defense compounds. nih.govuniprot.org

While the final resin acids are considered the primary agents of direct defense, the entire biosynthetic pathway is activated during an induced response. researchgate.net Studies on pine species have demonstrated that fungal infection or insect attack leads to a significant accumulation of terpenes. fao.orgmpg.de For instance, in lodgepole pine, high levels of various diterpene resin acids were detected in sapwood following mountain pine beetle (MPB) attack. nih.govoup.com The biosynthesis of these acids inherently involves the formation of their olefin precursors like this compound. nih.govoup.com Therefore, this compound is a crucial, albeit transient, component in the cascade of induced chemical defenses that helps conifers resist biotic threats. researchgate.netuniprot.org

Table 2: this compound's Role in Induced Defense Against Biotic Stressors This table outlines examples of how the biosynthetic pathway leading to this compound is involved in conifer defense against specific pests and pathogens.

Conifer Family/Species Biotic Stressor Defense Mechanism Role of this compound Pathway Reference(s)
Pinaceae (general) Stem-boring weevils, associated pathogenic fungi Oleoresin acts as a physical and chemical barrier. This compound is a precursor to diterpene resin acids (DRAs) that provide the chemical defense. mdpi.com
Pinus spp. (Pines) Bark beetles, pathogens Constitutive and induced oleoresin production. Diterpene resin acids, derived from precursors like this compound, are critical defense components. nih.govresearchgate.net
Loblolly Pine (Pinus taeda) Insect attack or other injury Formation of defensive oleoresin. The enzyme LPS is involved in forming this compound as part of the diterpene olefin mixture for defense. uniprot.org
Lodgepole & Jack Pine (Pinus contorta, P. banksiana) Mountain Pine Beetle (MPB), fungal symbionts Accumulation of DRAs in response to attack. The LAS enzyme produces this compound and other olefins as precursors to the accumulated DRAs. nih.govoup.com
Pinus pinaster Pine wood nematode (Bursaphelenchus xylophilus) Production of induced oleoresin. The levopimaradiene/abietadiene synthase pathway, producing this compound, is activated. researchgate.net

Role in Oleoresin Composition and Formation in Conifers

Interactions in Plant-Environment Systems

Plants release a wide array of biogenic volatile organic compounds (BVOCs) into the atmosphere, where they play roles in plant-to-plant communication, attracting pollinators, and defending against pests. mdpi.comcreaf.cat These emissions are also significant in atmospheric chemistry, contributing to the formation of ozone and secondary organic aerosols. mdpi.comcnr.itfrontiersin.org While the most commonly studied BVOCs are smaller molecules like isoprene (B109036) and monoterpenes, larger molecules including diterpenes can also be emitted, particularly from the resin of conifers. copernicus.org

Table 3: this compound Content in Essential Oils of Various Pinus Species This table shows the percentage of this compound found in the essential oil extracted from different parts of several pine species, indicating its potential as a BVOC emission.

Species Plant Part This compound Content (%) Reference(s)
Pinus brutia Cones 7.05 nih.gov
Pinus henryi Needles 0.36 mdpi.com
Pinus massoniana Needles 2.18 mdpi.com
Pinus halepensis Not specified Main Component ugent.be
Pinus canariensis Not specified Main Component ugent.be

Temperature and light also exert control. Low temperatures can decrease metabolic rates, including N uptake and, consequently, the synthesis of nitrogen-containing compounds and other metabolites. mdpi.com The emission of BVOCs, including terpenoids, is known to be highly sensitive to both temperature and light. creaf.catcopernicus.org While specific research detailing the direct impact of these individual environmental factors on this compound concentrations is limited, the general principles of plant stress response indicate that the entire diterpenoid profile, including the pool of precursors like this compound, is dynamically regulated by the surrounding environment. mdpi.comscielo.brresearchgate.net

Advanced Research Methodologies for Palustradiene Studies

Analytical Techniques for Isolation, Detection, and Quantification in Research Samples

The accurate study of palustradiene requires powerful analytical tools capable of separating it from structurally similar isomers and quantifying its presence, often at trace levels.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com The methodology combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. wikipedia.orgnih.gov In this process, a sample is vaporized and passed through a long, thin capillary column (the GC component). Compounds separate based on their boiling points and interactions with the column's stationary phase. thermofisher.comgetenviropass.com As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by an electron beam) and fragmented. The resulting ions are separated based on their mass-to-charge (m/z) ratio, creating a unique mass spectrum that acts as a chemical fingerprint for identification. getenviropass.com

In the context of this compound research, GC-MS is critical for identifying the products of enzyme assays. For instance, when the levopimaradiene (B1200008)/abietadiene synthase (PaLAS) from Norway spruce (Picea abies) is expressed and its products are analyzed, GC-MS can separate and identify this compound from a mixture of other diterpene olefins. researchgate.net The total ion chromatogram (TIC) will show distinct peaks for each compound, with this compound being one of the primary products identified. researchgate.net Analysis of the mass spectrum for the this compound peak allows for its confirmation against spectral libraries.

Product Identification in PaLAS Enzyme Assays
This compoundIdentified as a major product via GC-MS analysis. researchgate.net
LevopimaradieneCo-product identified alongside this compound. researchgate.net
DehydroabietadieneCo-product identified alongside this compound. researchgate.net
AbietadieneCo-product identified alongside this compound. researchgate.net
Neoabietadiene (B1209458)Co-product identified alongside this compound. researchgate.net

This table summarizes the common diterpene products, including this compound, that are identified using GC-MS following the enzymatic reaction of the PaLAS synthase.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool for the unambiguous structural elucidation of organic molecules, including complex natural products like this compound. mdpi.comnih.gov The technique is based on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. mdpi.comresearchgate.net For a molecule like this compound, one-dimensional (1D) NMR experiments such as ¹H and ¹³C NMR provide a count of unique proton and carbon environments, respectively.

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure. nih.gov

COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) coupling networks, helping to trace out the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded protons and carbons (¹H-¹³C), allowing for the definitive assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting different fragments of the molecule and establishing the positions of quaternary carbons and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the relative stereochemistry by identifying protons that are close in space, even if they are not directly bonded.

While mass spectrometry can suggest the elemental composition and fragmentation pattern of this compound, only a full NMR analysis can definitively confirm its unique tricyclic structure and the specific placement of its two double bonds, distinguishing it from other isomers. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to separate, identify, and quantify components in a liquid mixture. shimadzu.comopenaccessjournals.comwikipedia.org The method involves pumping a liquid sample (dissolved in a mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). advancechemjournal.com Separation occurs because each component in the mixture interacts differently with the stationary phase, causing them to travel through the column at different speeds and elute at different times (retention times). wikipedia.orgresearchgate.net

For a non-polar hydrocarbon like this compound, reversed-phase HPLC is the most common mode of separation. advancechemjournal.com This approach utilizes a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). This compound, being non-polar, would have a strong affinity for the stationary phase and thus a longer retention time compared to more polar compounds. By running a known concentration of a pure this compound standard, a calibration curve can be generated. The concentration of this compound in an unknown research sample can then be accurately quantified by comparing the area of its corresponding peak in the chromatogram to this standard curve. openaccessjournals.com This makes HPLC an invaluable tool for determining the yield of this compound from biosynthetic reactions or its concentration in plant extracts.

Beyond the core techniques of GC-MS and NMR, other advanced spectroscopic methods contribute to a deeper understanding of this compound and its biological context. These methods offer enhanced sensitivity, specificity, or different types of structural information. mdpi.combritannica.comnih.gov

Tandem Mass Spectrometry (GC-MS/MS): For analyzing this compound in highly complex biological matrices where background noise can be an issue, GC-MS/MS offers superior selectivity and lower detection limits. getenviropass.com In this technique, a specific ion from the first mass spectrometer is selected, fragmented further, and then analyzed in a second mass spectrometer. This process, known as selected reaction monitoring (SRM), significantly reduces chemical noise and allows for more precise quantification of trace amounts of the target analyte. thermofisher.com

Raman Spectroscopy: As a complementary technique to infrared (IR) spectroscopy, Raman spectroscopy provides information about molecular vibrations. mdpi.com It is particularly sensitive to non-polar bonds, making it well-suited for characterizing the carbon skeleton and C=C double bonds of this compound. It can provide structural information in a non-destructive manner and can be used to analyze samples in aqueous solutions. mdpi.comnih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. For chiral molecules like this compound, CD spectroscopy can provide information about its absolute configuration and conformation in solution, which is a critical aspect of its biological identity. nih.gov

These advanced methods, often used in combination, provide a multi-faceted view of the molecule, from its basic structure to its behavior in a complex biological environment. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Genetic and Molecular Biology Approaches

Understanding how this compound is made in nature requires delving into the genetics and molecular biology of the source organism. These approaches focus on identifying and characterizing the enzymes responsible for its biosynthesis.

The biosynthesis of this compound is catalyzed by specific enzymes, namely diterpene synthases. A powerful strategy to study these enzymes is to isolate their corresponding genes and express them in a well-characterized microbial host, a process known as heterologous expression. nih.govsemanticscholar.org This approach circumvents the difficulties of working with the original plant or organism, which may grow slowly or have complex metabolic networks that interfere with analysis. frontiersin.org

The general workflow involves several key steps:

Gene Identification: The candidate gene for the this compound-producing synthase (e.g., a levopimaradiene/abietadiene synthase) is identified, often through genome sequencing and comparison to known terpene synthase genes.

Gene Cloning: The identified gene's DNA sequence is amplified, typically using the Polymerase Chain Reaction (PCR), and inserted into an expression vector, such as a bacterial plasmid. bio-rad.com

Transformation: The recombinant vector is introduced into a suitable heterologous host, such as Escherichia coli or the yeast Saccharomyces cerevisiae. nih.govresearchgate.net

Expression and Analysis: The host's cellular machinery is induced to transcribe and translate the cloned gene, thereby producing large quantities of the active enzyme. This enzyme then converts a native or supplied precursor (geranylgeranyl diphosphate) into its diterpene products. The products, including this compound, are extracted from the host culture and analyzed using the techniques described in section 5.1, such as GC-MS, to confirm the function of the enzyme. researchgate.net

This strategy has been fundamental in functionally characterizing the enzymes that produce this compound and its isomers, providing a clear link between a specific gene and its chemical products. researchgate.netresearchgate.net

Component/Step Description Purpose
Target Gene Gene encoding a diterpene synthase (e.g., PaLAS). researchgate.netThe genetic blueprint for the enzyme that synthesizes this compound.
Expression Vector A circular DNA molecule (plasmid) capable of replication in a host. bio-rad.comCarries the target gene into the host and facilitates its expression.
Host Organism Typically E. coli or S. cerevisiae. nih.govresearchgate.netA robust, fast-growing organism that serves as a "factory" for producing the enzyme.
Transformation The process of introducing the expression vector into the host organism. nih.govTo create a recombinant organism capable of producing the desired enzyme.
Induction Addition of a chemical agent to trigger gene expression from the vector.To switch on the production of the biosynthetic enzyme.
Product Analysis Extraction of products from the host culture followed by GC-MS. researchgate.netTo identify and quantify the enzymatic products, confirming the function of the cloned gene.

This table outlines the essential elements and procedural flow for the heterologous expression of a this compound-producing enzyme.

Site-Directed Mutagenesis and Protein Engineering for Functional Studies

Site-directed mutagenesis and protein engineering are powerful molecular biology techniques for investigating the structure-function relationships of enzymes, including those involved in this compound biosynthesis. creative-biostructure.comneb.comteselagen.com These methods allow for specific and targeted changes to the DNA sequence of a gene, resulting in altered protein structures and potentially novel functions. creative-biostructure.comneb.comteselagen.com This is particularly valuable for studying terpene synthases, which are often multifunctional and can produce a variety of products from a single substrate. pnas.org

A key application of these techniques is the identification of amino acid residues critical for the catalytic activity and product specificity of diterpene synthases (diTPSs). For instance, studies on diTPSs from conifers have shown that even a single amino acid substitution can dramatically alter the product profile of the enzyme. nih.gov Through a combination of homology modeling, protein sequence comparison, and reciprocal site-directed mutagenesis, researchers have successfully identified specific residues that control the product outcome of these enzymes. pnas.org For example, a single amino acid mutation in levopimaradiene/abietadiene synthase was sufficient to switch its production to isopimaradiene and sandaracopimaradiene, completely eliminating its native products. pnas.org

These techniques are not only crucial for understanding the natural diversity of terpenoid biosynthesis but also for engineering enzymes with desired properties. teselagen.comcardiff.ac.ukcas.cz By modifying the active sites of terpene synthases, it is possible to create variants with enhanced catalytic efficiency, altered substrate specificity, or the ability to produce novel compounds. teselagen.comcardiff.ac.ukcas.cz This has significant implications for the industrial production of valuable terpenoids. cardiff.ac.uk

Technique Description Application in this compound Research Source
Site-Directed MutagenesisA method to create specific, targeted changes (insertions, deletions, substitutions) in a DNA sequence. neb.comInvestigating the roles of specific amino acid residues in the catalytic activity and product specificity of this compound synthase. neb.com
Protein EngineeringThe process of developing useful or valuable proteins by modifying their amino acid sequence. teselagen.comCreating novel this compound synthase variants with improved catalytic efficiency or altered product profiles. teselagen.com
Homology ModelingA computational method to predict the three-dimensional structure of a protein based on its amino acid sequence and the known structure of a homologous protein.Building structural models of this compound synthase to guide site-directed mutagenesis experiments. pnas.org
Domain SwappingA technique where domains (independent structural units) of different proteins are exchanged to create chimeric proteins with new functions.Identifying the protein domains responsible for the specific product outcomes in diterpene synthases related to this compound. pnas.org

Synthetic Biology and Metabolic Engineering Strategies

Rational Design and Reconstruction of Diterpenoid Biosynthetic Pathways in Microbial Hosts (e.g., E. coli, Yeast)

Synthetic biology and metabolic engineering offer promising strategies for the sustainable production of valuable diterpenoids, including this compound, in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. pnas.orgnih.govnih.govmdpi.com These approaches involve the rational design and reconstruction of biosynthetic pathways in these microorganisms, which can be cultivated in large-scale fermenters. pnas.org

The process typically begins with the identification and cloning of the necessary genes from the native plant source. google.com For diterpenoid production, this includes a geranylgeranyl diphosphate (B83284) synthase (GGPPS) and a diterpene synthase (diTPS) specific for the desired product. google.comjmb.or.kr These genes are often codon-optimized for expression in the chosen microbial host to ensure efficient translation. google.com

A key challenge in heterologous production is ensuring a sufficient supply of the precursor molecule, geranylgeranyl diphosphate (GGPP). pnas.orgnih.gov In E. coli, the native 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway is often engineered to increase the precursor pool. pnas.orggoogle.com This can involve the overexpression of rate-limiting enzymes in the MEP pathway, such as 1-deoxy-D-xylulose 5-phosphate synthase (Dxs) and isopentenyl diphosphate isomerase (Idi). pnas.org In S. cerevisiae, the mevalonate (B85504) (MVA) pathway is the source of isoprenoid precursors, and similar strategies are employed to enhance precursor supply. nih.gov

Optimization of Precursor Flux and Downstream Pathway Capacity

A common bottleneck in metabolic engineering is balancing the flux of precursors with the capacity of the downstream heterologous pathway. pnas.orgmit.edu Simply increasing the supply of precursors may not lead to higher product yields if the downstream enzymes cannot efficiently convert them. pnas.org In fact, an oversupply of precursors can sometimes lead to the accumulation of toxic intermediates.

Strategies to optimize pathway flux include:

Scaffolding: Using protein or RNA scaffolds to co-localize pathway enzymes can also improve flux by facilitating the transfer of intermediates between active sites.

Compartmentalization: Engineering synthetic organelles or compartments within the microbial cell can sequester the biosynthetic pathway, potentially increasing precursor availability and reducing the toxicity of intermediates. mdpi.com

Directed Evolution and High-Throughput Screening for Enzyme Improvement

Directed evolution is a powerful technique used to improve the properties of enzymes, such as their catalytic efficiency, stability, and product specificity. nih.gov This approach mimics the process of natural evolution in the laboratory by creating large libraries of mutant enzymes and then screening them for desired improvements. wikipedia.org

In the context of this compound production, directed evolution can be applied to both the GGPPS and the diTPS enzymes. pnas.org By introducing random mutations into the genes encoding these enzymes, it is possible to generate variants with enhanced performance. wikipedia.org For example, combinatorial mutations in both GGPPS and levopimaradiene synthase (LPS) in an engineered E. coli strain led to a staggering 2,600-fold increase in levopimaradiene production. pnas.orgmit.edumdpi.com

Phylogenetic and Evolutionary Perspectives on Palustradiene Biosynthesis

Ancestry and Diversification of Plant Diterpene Synthase Gene Families

The evolutionary journey of plant terpene synthases (TPS) began after land plants diverged from charophytic algae. oup.commdpi.com Phylogenetic and biochemical evidence strongly suggests that the ancestral TPS gene encoded a bifunctional class I/II diterpene synthase. oup.commdpi.compnas.org This primordial enzyme was responsible for producing ent-kaurene (B36324), the universal precursor to gibberellin phytohormones, which are essential for normal plant growth and development. pnas.orgnih.gov This ancestral enzyme, possessing both a protonation-initiated cyclase (class II) active site and a carbocation-driven cyclization/rearrangement (class I) active site, laid the foundation for the vast diversity of terpenoids seen today. pnas.orgnih.gov

Early in the evolution of land plants, the ancestral TPS gene underwent at least two critical gene duplication events. pnas.org These duplications gave rise to three primary TPS lineages that have been classified into distinct subfamilies:

TPS-c: This subfamily contains the copalyl diphosphate (B83284) synthases (CPS) and retains some bifunctional enzymes (CPS-KS) analogous to the ancestral TPS, primarily involved in gibberellin biosynthesis. nih.govnih.gov

TPS-e/f: This subfamily consists of monofunctional ent-kaurene synthases (KS) and related enzymes (KS-like or KSLs), which also play a core role in gibberellin synthesis but have also diversified into specialized metabolism. nih.govnih.gov

TPS-a/b/d/g/h: This large group of subfamilies appears to be entirely dedicated to specialized (secondary) metabolism, having arisen from a duplication and neofunctionalization of the ancestral bifunctional gene. pnas.org

The biosynthesis of palustradiene is a function of specialized metabolism, serving roles in plant defense. The enzymes responsible for its production have evolved within these diversified TPS subfamilies. In gymnosperms like pines and spruces, this compound is one of several products generated by bifunctional levopimaradiene (B1200008)/abietadiene synthases (LAS), which belong to the gymnosperm-specific TPS-d subfamily. researchgate.netnih.govnih.gov In contrast, in angiosperms like sweet marjoram (Origanum majorana), a monofunctional this compound synthase has been identified that belongs to the TPS-e subfamily. nih.govnih.gov This highlights how different evolutionary paths, originating from the same ancestral gene pool, have converged on the production of similar defensive compounds.

Comparative Genomics and Transcriptomics of this compound-Producing Organisms

Comparative analysis of the genomes and transcriptomes of organisms that produce this compound provides critical insights into the evolution and regulation of its biosynthetic pathway. Such studies have been particularly informative in conifers (Pinaceae family) and culinary herbs of the mint family (Lamiaceae).

In conifers, this compound is a component of the oleoresin defense system. nih.govnih.gov Transcriptome analysis of species like Norway spruce (Picea abies) and Loblolly pine (Pinus taeda) has led to the identification and characterization of the genes encoding levopimaradiene/abietadiene synthase (LAS). researchgate.netnih.govfrontiersin.org These genes, such as PaTPS-LAS in spruce and PtTPS-LAS in pine, are part of the TPS-d subfamily and encode large, bifunctional enzymes that produce a mixture of abietane-type diterpenes, including this compound, levopimaradiene, abietadiene, and neoabietadiene (B1209458). nih.govnih.gov Genomic studies show that conifer genomes contain families of multiple TPS genes, allowing for a diverse and dynamic array of defense metabolites. nih.gov The expression of these LAS genes is often induced upon attack by herbivores or pathogens, highlighting their role in active defense. researchgate.net

In the Lamiaceae family, a different evolutionary picture emerges. A large-scale transcriptomic survey of 48 Lamiaceae species, coupled with functional characterization of TPS enzymes, identified a dedicated, monofunctional this compound synthase in sweet marjoram (Origanum majorana). nih.govnih.govosti.gov A subsequent high-quality genome assembly for O. majorana revealed it contains 27 predicted TPS genes. oup.comnih.gov Comparative genomics within the Lamiaceae shows significant variation in TPS gene family size and composition, with the TPS-e subfamily showing species-specific expansion in some lineages like Mentha. mdpi.com The this compound synthase from O. majorana is a class I diTPS from the TPS-e/f clade, demonstrating that angiosperms utilize a different enzymatic architecture—monofunctional enzymes descended from the gibberellin pathway—to achieve a similar biosynthetic outcome as the bifunctional enzymes in conifers. nih.gov

Table 1: Characterized Diterpene Synthases Involved in this compound Production
Enzyme Name/IdentifierOrganismPlant FamilyTPS SubfamilyFunctionalityKey ProductsReference
Levopimaradiene/Abietadiene Synthase (PaTPS-LAS)Picea abies (Norway Spruce)PinaceaeTPS-dBifunctional (Class I/II)Levopimaradiene, Abietadiene, Neoabietadiene, this compound researchgate.netnih.gov
Levopimaradiene/Abietadiene Synthase (PtTPS-LAS)Pinus taeda (Loblolly Pine)PinaceaeTPS-dBifunctional (Class I/II)Levopimaradiene, Abietadiene, this compound, Neoabietadiene nih.gov
This compound SynthaseOriganum majorana (Sweet Marjoram)LamiaceaeTPS-eMonofunctional (Class I)This compound nih.govnih.gov
Abietadiene Synthase (AgAS)Abies grandis (Grand Fir)PinaceaeTPS-dBifunctional (Class I/II)Produces thermally unstable alcohol that yields Abietadiene, Levopimaradiene, this compound, Neoabietadiene wikipedia.org

Independent Evolution of Similar Diterpenoid Biosynthetic Activities

The evolution of plant specialized metabolism is replete with examples of convergent or parallel evolution, where distinct lineages independently evolve the capacity to produce similar compounds or deploy similar biochemical strategies. The biosynthesis of this compound and related abietane (B96969) diterpenes is a clear illustration of this phenomenon.

The enzymes that produce this compound in gymnosperms (bifunctional LAS enzymes of the TPS-d family) and in angiosperms like Origanum majorana (monofunctional synthases of the TPS-e family) have different evolutionary origins within the broader TPS family. nih.govnih.govrsc.org Gymnosperm LAS enzymes evolved within a lineage dedicated to specialized metabolism (TPS-d), while the angiosperm enzyme evolved from a lineage that also contains the core enzymes for primary metabolism (gibberellin biosynthesis, TPS-e). nih.govnih.gov This demonstrates that the ability to synthesize abietane-type defensive compounds, including this compound, has evolved independently on at least two separate occasions in these deeply divergent plant groups.

This pattern of independent evolution is not limited to the terpene synthases themselves. The downstream modifying enzymes, particularly cytochrome P450 monooxygenases (P450s), also show convergent evolutionary patterns. For instance, in conifer resin acid biosynthesis, P450s of the CYP720B family catalyze multiple oxidation steps to convert diterpene olefins (like this compound) into resin acids. oup.com The function of these specialized P450s resembles that of the CYP701 family, which catalyzes similar oxidations of ent-kaurene in the universally conserved gibberellin pathway. oup.com Despite their functional similarities, these two P450 families appear to have evolved these capabilities independently, one for specialized metabolism and one for general metabolism. oup.com This modular evolution, where both TPS and P450 modules with similar functions arise independently in different contexts, provides plants with a robust toolkit for chemical innovation.

Gene Duplication, Neofunctionalization, and Subfunctionalization in Enzyme Evolution

The vast chemical diversity of diterpenoids, including this compound, is a direct result of fundamental evolutionary processes acting on the TPS gene family, primarily gene duplication followed by functional divergence. nih.gov These divergence processes can follow two main paths: neofunctionalization and subfunctionalization.

Gene duplication provides the essential raw material for evolutionary novelty. When a gene is duplicated, one copy is free from the selective pressures that constrain the original gene, allowing it to accumulate mutations and potentially acquire a new function.

Neofunctionalization describes the process where one of the duplicated gene copies evolves a novel function, while the other copy retains the ancestral role. mdpi.com The evolution of specialized diterpene synthases is a classic example of neofunctionalization. The ancestral TPS gene was involved in producing gibberellins, a primary metabolic function essential for survival. pnas.org After duplication, one copy was preserved for this vital role, while the other was free to evolve new catalytic activities. This led to the emergence of enzymes that produce a wide array of specialized diterpenoids for ecological interactions, such as the this compound synthases that contribute to plant defense. nih.govnih.gov

Subfunctionalization occurs when an ancestral gene with multiple functions is duplicated, and each resulting copy subsequently specializes in a subset of the original functions. mdpi.com The evolution of monofunctional TPS enzymes in angiosperms illustrates this process perfectly. The ancestral TPS was a bifunctional enzyme with both class II (CPS) and class I (KS) activity. pnas.orgnih.gov In many plant lineages, including the one leading to angiosperms, this bifunctional gene was duplicated, and the two copies specialized. One retained only the class II activity (becoming a monofunctional CPS, TPS-c subfamily), while the other retained only the class I activity (becoming a monofunctional KS, TPS-e/f subfamily). nih.govnih.gov This division of labor is thought to provide more precise regulatory control over metabolic pathways. The this compound synthase found in Origanum majorana, a monofunctional class I enzyme from the TPS-e subfamily, is a direct descendant of this subfunctionalization event, which was then followed by neofunctionalization to acquire its specific product profile. nih.gov

Interestingly, even within the specialized metabolism of conifers, both processes are evident. While many pines and spruces utilize bifunctional LAS enzymes, recent discoveries in lodgepole pine and jack pine have identified monofunctional class I diterpene synthases involved in resin acid biosynthesis that evolved from bifunctional ancestors within the specialized TPS-d3 subfamily. nih.gov This shows that gene duplication followed by both neofunctionalization and subfunctionalization are recurring evolutionary strategies that continue to shape the chemical landscape of the plant kingdom.

Table 2: Key Evolutionary Events in Diterpene Synthase (diTPS) Family History
Evolutionary EventDescriptionResult/SignificanceReference
Origin of Ancestral TPSEmergence of a bifunctional (Class I/II) diTPS gene in early land plants.Established the core machinery for producing ent-kaurene, the precursor to gibberellin phytohormones. oup.compnas.org
Early Gene Duplication & NeofunctionalizationDuplication of the ancestral TPS gene, with one copy evolving a new function.Creation of a major TPS lineage (TPS-a/b/d/g/h) dedicated to specialized metabolism, separate from primary metabolism. pnas.org
Gene Duplication & SubfunctionalizationDuplication of the ancestral bifunctional gene followed by partitioning of functions.Led to monofunctional Class II (CPS, TPS-c) and Class I (KS, TPS-e/f) enzymes, which dominate in angiosperms. nih.gov
Diversification of TPS-dExpansion and functional divergence within the gymnosperm-specific TPS-d subfamily.Gave rise to bifunctional LAS enzymes (producing this compound) and later, monofunctional diTPSs for resin acid biosynthesis in some pine species. nih.govnih.gov
Diversification of TPS-eNeofunctionalization of monofunctional Class I diTPSs within the TPS-e subfamily in angiosperms.Evolution of specialized enzymes like the this compound synthase in Origanum majorana from a foundation of primary metabolism. nih.gov

Future Research Directions

Discovery of Novel Biosynthetic Pathways and Enzymes

The canonical pathway for palustradiene biosynthesis in conifers involves the multi-product enzyme levopimaradiene (B1200008)/abietadiene synthase (LAS), which converts geranylgeranyl diphosphate (B83284) (GGPP) into a mixture of diterpene olefins, including this compound. mdpi.comresearchgate.net However, recent discoveries suggest that the metabolic pathways leading to abietane (B96969) diterpenes are more diverse than previously understood.

A significant recent finding was the identification of a monofunctional class I diterpene synthase (PvKSL1) in switchgrass (Panicum virgatum). nih.gov This enzyme converts ent-copalyl diphosphate (ent-CPP) into a product profile that includes ent-palustradiene, which is nearly identical to that of the bifunctional conifer synthases, despite having a distinct stereochemistry and evolutionary origin. nih.gov This discovery of convergent evolution highlights the potential for finding novel abietane-forming synthases in a wider range of plant species, including non-coniferous plants and monocots.

Future research should prioritize the exploration of untapped biological diversity. Genome mining and transcriptomic analysis of various plant species, as well as fungi and bacteria, could reveal entirely new enzymes or biosynthetic pathways for this compound and related compounds. rsc.org Furthermore, investigation into post-synthesis modifications is crucial. While this compound itself is a hydrocarbon, research into related diterpenes shows that cytochrome P450 monooxygenases (CP450s) and other enzymes can subsequently functionalize the diterpene skeleton, creating a vast diversity of bioactive compounds. mdpi.commdpi.com Identifying enzymes that may act on this compound could open up new avenues of chemical diversity.

Enzyme/SystemOrganism TypePotential Discovery
Diterpene SynthasesMonocots, Fungi, BacteriaNovel enzymes with different substrate specificities, product profiles, or stereochemical outcomes. nih.gov
Cytochrome P450sPlantsPost-synthesis modifying enzymes that hydroxylate or otherwise alter the this compound scaffold. mdpi.com

Deeper Mechanistic Understanding of Enzyme Catalysis

The enzyme responsible for this compound synthesis in conifers, levopimaradiene/abietadiene synthase (LAS), is a bifunctional protein with two distinct active sites. pnas.org The first site catalyzes the protonation-initiated cyclization of the acyclic precursor GGPP into the bicyclic intermediate (+)-copalyl diphosphate (CPP). pnas.org This stable intermediate is then transferred, likely via diffusion, to a second active site where the final cyclization and rearrangements occur. researchgate.netpnas.org This second step involves the ionization of the diphosphate group from CPP to generate a series of carbocation intermediates, culminating in a final deprotonation step that yields a mixture of abietadiene, levopimaradiene, neoabietadiene (B1209458), and this compound. researchgate.netresearchgate.net

A critical insight into this mechanism is that the direct products of the synthase are not the dienes themselves. Research has shown that the enzyme actually produces thermally unstable tertiary alcohols, such as 13-hydroxy-8(14)-abietene, which readily dehydrate to the mixture of olefins observed during standard analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netwikipedia.org

Future research must focus on elucidating the finer details of this complex catalytic process.

Characterizing Intermediates: The use of advanced, non-destructive analytical methods combined with computational chemistry can help trap and characterize the highly reactive carbocation intermediates that dictate the final product ratio. acs.orgrsc.org

Probing Active Site Control: Site-directed mutagenesis studies have already begun to identify key amino acid residues that influence catalysis. pnas.org Expanding these studies on a wider variety of LAS enzymes will be essential to understand how the active site architecture precisely controls the complex series of rearrangements and the final deprotonation step, thereby determining the specific ratio of this compound to its isomers. nih.gov

Structural Biology: Obtaining high-resolution 3D crystal structures of various LAS enzymes, potentially co-crystallized with substrate analogs, would provide invaluable static snapshots of the active sites. This structural information is fundamental for understanding the stereochemical control and the dynamic conformational changes that occur during catalysis.

Exploration of Uncharted Ecological Roles

This compound, as a constituent of conifer oleoresin, is broadly understood to participate in the chemical defense systems of trees against herbivores and pathogens. mdpi.commdpi.com Oleoresin can be produced constitutively or induced in higher quantities in response to physical injury or pest attack. mdpi.com However, the specific ecological functions of this compound, distinct from the other diterpenes in the resin mixture, are largely unknown.

Future ecological research should move beyond this general defensive role to investigate more nuanced interactions.

Targeted Bioactivity: Studies are needed to determine if this compound exhibits specific inhibitory or repellent activity against particular pests, such as bark beetles, or pathogens like fungi and nematodes. mdpi.com

Signaling and Communication: Many plant secondary metabolites also function as signaling molecules. elifesciences.org Research could explore whether this compound or its derivatives play a role in intra-plant signaling to coordinate defense responses, or in inter-organism communication, for instance by attracting predators of herbivores.

Allelopathy and Belowground Functions: The potential for this compound to have allelopathic effects, inhibiting the growth of competing plants, remains unexplored. Furthermore, the discovery of ent-palustradiene biosynthesis predominantly in the roots of switchgrass suggests a role in belowground ecology. nih.gov This could involve mediating interactions with soil microbes, defending against soil-borne pathogens, or influencing the rhizosphere microbiome.

Research AreaSpecific QuestionPotential Significance
Pest/Pathogen Interactions Does this compound have a targeted effect on specific conifer pests (e.g., nematodes, bark beetles)? mdpi.comDevelopment of novel, targeted pest control strategies.
Chemical Signaling Does this compound act as a signal in plant defense pathways or in attracting beneficial insects? elifesciences.orgUnderstanding the complex language of plant chemical communication.
Belowground Ecology What is the function of ent-palustradiene in the roots of switchgrass and other grasses? nih.govRevealing new roles for diterpenes in soil ecosystems and plant-microbe interactions.

Advanced Engineering of Microbial Cell Factories for Sustainable Production

The production of valuable plant-derived chemicals like this compound through heterologous expression in microbial cell factories (MCFs) offers a sustainable and scalable alternative to relying on natural extraction. frontiersin.orgmdpi.com The use of engineered microorganisms such as Escherichia coli or Saccharomyces cerevisiae can provide a consistent supply of the compound, independent of climate and geographical constraints. frontiersin.orgnih.gov

While the foundational genes for this compound biosynthesis are known, significant challenges remain in achieving high-yield production, including low enzyme efficiency, the metabolic burden placed on the host by introducing a new pathway, and potential toxicity of the product or intermediates. frontiersin.org Future research in synthetic biology and metabolic engineering is poised to address these issues.

Pathway and Host Optimization: A primary goal is to engineer the host's central metabolism to increase the available pool of the precursor molecule, GGPP, thereby channeling more resources toward this compound synthesis. mdpi.comnih.gov This involves using tools like CRISPR/Cas9 to modify the host genome, integrating the biosynthetic genes for enhanced stability, and improving the host's tolerance to the final product. frontiersin.orgsciencedaily.com

Enzyme Engineering: The catalytic properties of the LAS enzyme itself can be improved. Directed evolution or rational protein design could be used to create enzyme variants with higher catalytic turnover or improved specificity, favoring the production of this compound over its isomers.

Process Engineering: Beyond the cellular level, optimizing the fermentation process is critical for industrial-scale production. This includes developing advanced bioreactor cultivation strategies and efficient downstream processing techniques for isolating and purifying this compound from the fermentation broth.

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Metabolism

To fully comprehend and effectively engineer the biosynthesis of this compound, a systems-level perspective is required. The regulation of metabolic pathways is a complex interplay between gene expression, protein abundance, and metabolite concentrations. biorxiv.org The integration of multiple high-throughput "omics" datasets provides a powerful framework for unraveling this complexity.

Future research will increasingly rely on computational pipelines that integrate diverse data types.

Data Integration: By combining transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles) from this compound-producing organisms (either native plants under stress or engineered microbes), researchers can build a comprehensive picture of the metabolic state. plos.orgmdpi.com

Metabolic Modeling: This multi-omics data can be used as constraints to build and refine genome-scale metabolic models (GEMs). mdpi.comnih.gov These computational models represent the entire metabolic network of an organism and can be used to simulate metabolic fluxes.

Predictive Biology: Using specialized computational tools, such as the INTEGRATE pipeline, researchers can analyze these models to distinguish between metabolic control that occurs at the level of gene expression versus regulation that happens at the metabolic level (e.g., allosteric feedback or substrate limitation). biorxiv.orgplos.org This systems-level understanding is invaluable for identifying previously unknown regulatory mechanisms and pinpointing the most effective targets for metabolic engineering to boost this compound yields. biorxiv.orgnih.gov

Q & A

Q. What are the primary biosynthetic pathways leading to palustradiene formation in conifer species?

this compound biosynthesis involves diterpene synthases (diTPS) that catalyze the cyclization of geranylgeranyl diphosphate (GGPP). Key enzymes, such as (+)-abietadiene synthase, are critical in conifers, where bifunctional class II/I diTPS enzymes convert GGPP into this compound alongside other abietane-type diterpenes. Heterologous co-expression of ancestral enzymes like AncTPS-CON with GGPP synthase in model systems (e.g., E. coli) has been used to reconstruct these pathways, yielding multi-product profiles including this compound . Analytical methods like GC-MS and NMR are essential for characterizing these products .

Q. Which analytical techniques are most reliable for identifying and quantifying this compound in plant extracts?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for separating and identifying volatile diterpenes like this compound due to its high sensitivity and resolution. Nuclear magnetic resonance (NMR) spectroscopy complements GC-MS by providing structural elucidation. For quantification, internal standards (e.g., deuterated analogs) and calibration curves are critical to minimize matrix effects. Data should be statistically validated for reproducibility, with uncertainties reported using error margins or confidence intervals .

Q. How do researchers isolate this compound from complex mixtures of diterpenes in conifer resin?

Fractional distillation or preparative chromatography (e.g., HPLC with UV/Vis detection) is employed to separate this compound from co-produced diterpenes like abietadiene and neoabietadiene. Subsequent purification steps often involve silica gel column chromatography, with purity verified via GC-MS and NMR .

Advanced Research Questions

Q. How can contradictions in product specificity among homologous diterpene synthases be resolved?

Site-directed mutagenesis and structural modeling are key to identifying residues controlling enzyme activity. For example, mutations in PvKSL1 (a switchgrass diTPS) revealed that active site residues critical for catalysis do not dictate product specificity, unlike gymnosperm diTPS enzymes. Comparative phylogenetic analysis and ancestral enzyme resurrection (e.g., AncTPS-CON) can elucidate evolutionary divergence in product outcomes .

Q. What methodological strategies address the challenges of heterologous expression in this compound biosynthesis studies?

Codon optimization of diTPS genes for expression in E. coli or yeast improves enzyme yield. Co-expression with GGPP synthase ensures substrate availability. Kinetic assays under varying pH and temperature conditions can optimize product profiles. Contradictory data (e.g., unexpected labdanediterpenoid production in PvKSL1) require revisiting enzyme-substrate docking simulations and isotopic labeling to trace intermediate formation .

Q. How does tissue-specific expression of diterpene synthases influence this compound accumulation in plants?

Transcriptome profiling (RNA-seq) and promoter analysis identify regulatory elements driving tissue-specific diTPS expression. For instance, root-specific expression of PvKSL1 in switchgrass suggests a role in belowground ecological interactions. Metabolomic profiling of tissue extracts coupled with gene knockout studies (e.g., CRISPR/Cas9) can validate functional roles .

Q. What experimental designs are effective for analyzing evolutionary divergence in this compound biosynthesis across plant lineages?

Phylogenetic reconstruction using diTPS gene sequences from gymnosperms and angiosperms identifies clade-specific mutations. Functional characterization of resurrected ancestral enzymes (e.g., AncTPS-CON) reveals historical shifts in product specificity. Comparative metabolite profiling across species links genetic changes to chemical diversity .

Methodological Considerations

  • Data Contradictions : When reconciling conflicting results (e.g., residue mutagenesis outcomes in PvKSL1 vs. gymnosperm diTPS), employ combinatorial mutagenesis and molecular dynamics simulations to assess allosteric effects .
  • Statistical Rigor : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare diterpene yields across experimental conditions, ensuring sample sizes are powered to detect biologically relevant differences .
  • Reproducibility : Archive raw chromatograms, spectral data, and lab protocols in repositories like Zenodo to facilitate replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.